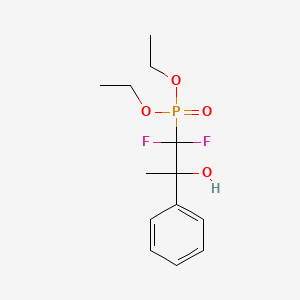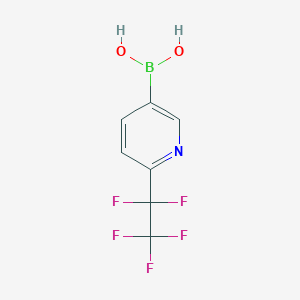![molecular formula C13H22N2O4 B8049819 tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate](/img/structure/B8049819.png)
tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate is a complex organic compound featuring a spirocyclic structure. The compound is notable for its unique arrangement of functional groups, which include a tert-butyl ester, an oxo group, and a diazaspiro moiety. This compound is of interest in various fields of scientific research due to its potential biological activity and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For example, a convenient synthesis of similar spirocyclic compounds can be achieved using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidative conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids from esters.
Scientific Research Applications
tert-Butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A compound with a similar tert-butyl ester group.
Uniqueness
tert-Butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
tert-butyl 3-[(6S)-7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-10(16)5-4-9-11(17)14-6-13(15-9)7-18-8-13/h9,15H,4-8H2,1-3H3,(H,14,17)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHBLUXORCWLHP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1C(=O)NCC2(N1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H]1C(=O)NCC2(N1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate](/img/structure/B8049812.png)
![(S)-6-((1-trityl-1H-imidazol-4-yl)methyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049822.png)
![tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate](/img/structure/B8049830.png)
![Tert-butyl 12-oxo-2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate](/img/structure/B8049840.png)
![Tert-butyl 2-oxa-5,9,13-triazadispiro[3.1.56.34]tetradecane-9-carboxylate](/img/structure/B8049842.png)
